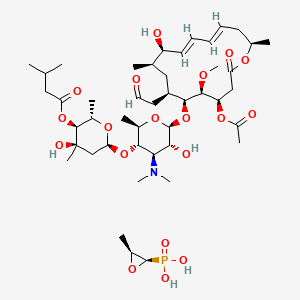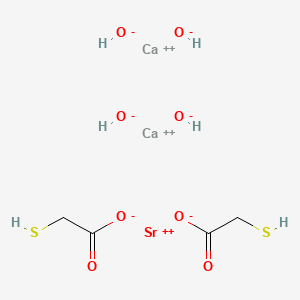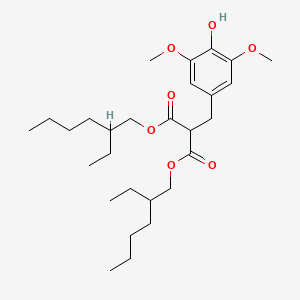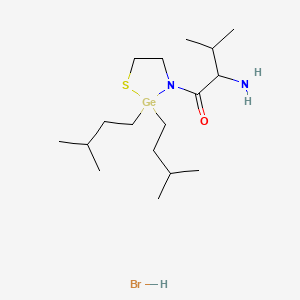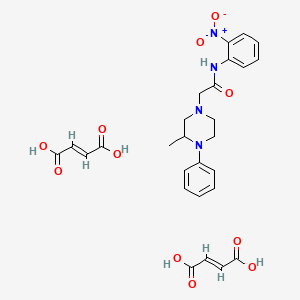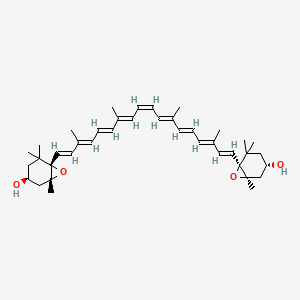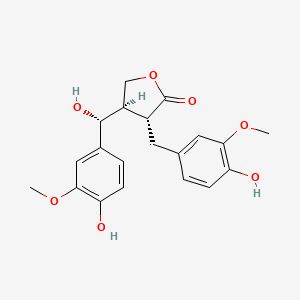
5-Allohydroxymatairesinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Allohydroxymatairesinol is a lignan, a type of polyphenolic compound found in plants. It is a stereoisomer of hydroxymatairesinol and is known for its various biological activities. This compound has been isolated from several plant species, including Taxus cuspidata (Japanese yew) and Chamaecyparis formosensis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Allohydroxymatairesinol can be achieved through several synthetic routes. One common method involves the kinetic reduction of a diastereomeric mixture of 7R/7S-hydroxymatairesinol using sodium borohydride (NaBH4). Another method includes the epimerization of the C7 hydroxyl group by the Mitsunobu reaction followed by ester hydrolysis .
Industrial Production Methods
Industrial production methods for this compound typically involve the extraction and purification from natural sources such as the roots of Taxus cuspidata. The compound is then isolated and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
5-Allohydroxymatairesinol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxomatairesinol.
Reduction: Reduction reactions can be used to convert this compound into other lignan derivatives.
Substitution: Substitution reactions can modify the functional groups attached to the lignan structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Substitution reagents: Such as alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted lignan derivatives, which can have different biological activities and applications .
Scientific Research Applications
5-Allohydroxymatairesinol has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other lignan derivatives.
Biology: It has been studied for its antioxidant, antimicrobial, and anti-inflammatory properties.
Medicine: Research has shown potential anticancer activities, making it a candidate for drug development.
Industry: It is used in the production of dietary supplements and functional foods due to its health benefits
Mechanism of Action
The mechanism of action of 5-Allohydroxymatairesinol involves its interaction with various molecular targets and pathways. It exerts its effects through:
Antioxidant activity: By scavenging free radicals and reducing oxidative stress.
Anti-inflammatory activity: By inhibiting pro-inflammatory cytokines and enzymes.
Anticancer activity: By inducing apoptosis and inhibiting cell proliferation in cancer cells
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Allohydroxymatairesinol include:
Hydroxymatairesinol: Another lignan with similar biological activities.
Matairesinol: A related lignan with different stereochemistry.
Oxomatairesinol: An oxidized derivative of hydroxymatairesinol
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. Its distinct properties make it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
81623-30-5 |
|---|---|
Molecular Formula |
C20H22O7 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(3R,4R)-4-[(R)-hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C20H22O7/c1-25-17-8-11(3-5-15(17)21)7-13-14(10-27-20(13)24)19(23)12-4-6-16(22)18(9-12)26-2/h3-6,8-9,13-14,19,21-23H,7,10H2,1-2H3/t13-,14+,19+/m1/s1 |
InChI Key |
UKHWOLNMBQSCLJ-TYILLQQXSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@@H]2[C@H](COC2=O)[C@H](C3=CC(=C(C=C3)O)OC)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2C(COC2=O)C(C3=CC(=C(C=C3)O)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


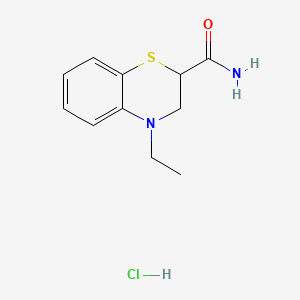
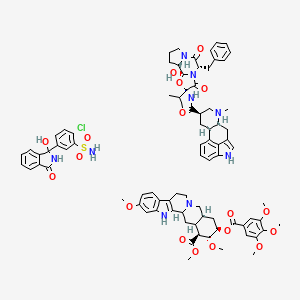
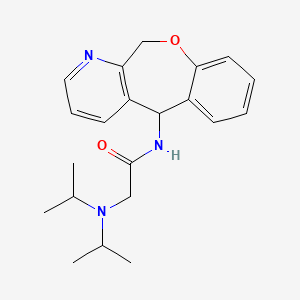
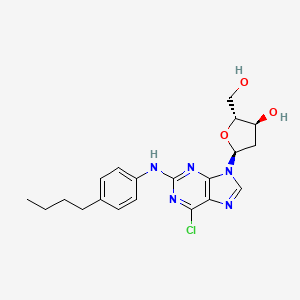
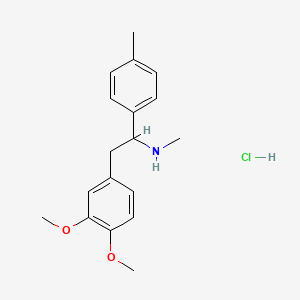
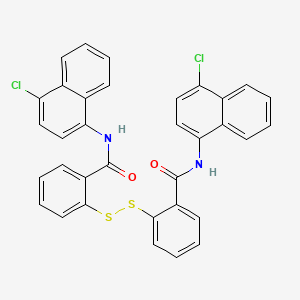
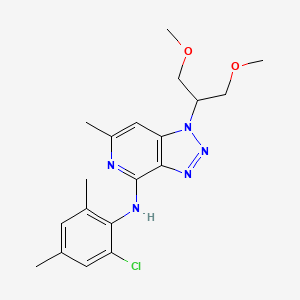
![6-chloro-2-[(E)-2-(1,2-diphenylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)-2H-imidazo[4,5-b]quinoxalin-9-ium;4-methylbenzenesulfonic acid](/img/structure/B12781102.png)
